molecular formula C28H24FN5O2S B2634755 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1173731-35-5

5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B2634755
CAS RN: 1173731-35-5
M. Wt: 513.59
InChI Key: QYZYNZHAPMZRQJ-UHFFFAOYSA-N
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Description

5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C28H24FN5O2S and its molecular weight is 513.59. The purity is usually 95%.
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Scientific Research Applications

Background and Introduction

Highly pathogenic bacteria rely on an enzyme called urease for colonization and survival. Inhibiting urease enzymes presents a promising strategy to prevent ureolytic bacterial infections. Our compound of interest, 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one, has shown potential as a urease inhibitor .

Urease Inhibition Activity

The synthesized benzimidazole derivatives exhibit significant urease inhibition activity. Notably, all benzimidazoles in this series (denoted as 10α-Ɣ) demonstrated superior activity (with IC50 values ranging from 3.06 to 4.40 μM) compared to reference standards such as thiourea and hydroxyurea (with IC50 values of 22 and 100 μM, respectively). Specifically, compounds 10Ɣ-1 and 10α-1 exhibited the best activity, with IC50 values of 3.06 and 3.13 μM, respectively .

Cytotoxicity Profile

To assess safety, the cytotoxicity profile of the target compound was evaluated using the NIH-3T3 cell line. Encouragingly, all 10α-Ɣ derivatives showed IC50 values higher than 50 μM, indicating low cytotoxicity .

Potential Applications

Now, let’s explore six unique applications for this compound:

a. Antibacterial Agents: Given its potent urease inhibition activity, this compound could serve as a basis for developing novel antibacterial agents. Targeting urease may disrupt bacterial colonization and virulence, making it an attractive avenue for drug design.

b. Helicobacter pylori Eradication: Helicobacter pylori, a bacterium associated with gastric ulcers and stomach cancer, relies on urease for survival. Inhibiting urease using our compound may offer a therapeutic approach for eradicating H. pylori infections.

c. Combination Therapy: Combining this urease inhibitor with existing antibiotics could enhance treatment efficacy. Synergistic effects may improve bacterial clearance and reduce the risk of resistance.

d. Gastrointestinal Disorders: Considering the role of urease in gastrointestinal diseases, our compound might find applications in managing conditions like gastritis, peptic ulcers, and inflammatory bowel disease.

e. Agriculture and Soil Health: Urease inhibitors are also relevant in agriculture. By controlling soil urease activity, they optimize nitrogen utilization, reduce ammonia volatilization, and enhance crop yield.

f. Biomedical Imaging: Expanding beyond antibacterial applications, this compound’s unique structure could be explored for targeted imaging of urease-rich tissues or organs.

Read the full research article here

properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O2S/c29-21-11-5-7-13-23(21)32-14-16-33(17-15-32)24(35)18-37-28-30-22-12-6-4-10-20(22)26-31-25(27(36)34(26)28)19-8-2-1-3-9-19/h1-13,25H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZYNZHAPMZRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one

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